Cas no 138271-01-9 (9-Methyl Risperidone)

9-Methyl Risperidone 化学的及び物理的性質
名前と識別子
-
- 9-Methyl Risperidone
- 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
- Risperidone 9-Methyl Impurity
-
- インチ: 1S/C24H29FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h5-6,14-15,17H,3-4,7-13H2,1-2H3
- InChIKey: OGKVOAADDLBBTM-UHFFFAOYSA-N
- SMILES: C12C(C)CCCN1C(=O)C(CCN1CCC(C3C4=C(ON=3)C=C(F)C=C4)CC1)=C(C)N=2
9-Methyl Risperidone Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9-Methyl Risperidone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M328020-5mg |
9-Methyl Risperidone |
138271-01-9 | 5mg |
$ 207.00 | 2023-04-15 | ||
TRC | M328020-50mg |
9-Methyl Risperidone |
138271-01-9 | 50mg |
$ 1642.00 | 2023-04-15 |
9-Methyl Risperidone 関連文献
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
9-Methyl Risperidoneに関する追加情報
Comprehensive Overview of 9-Methyl Risperidone (CAS No. 138271-01-9): Properties, Applications, and Research Insights
9-Methyl Risperidone (CAS No. 138271-01-9) is a derivative of the well-known antipsychotic compound Risperidone. This chemically modified analog has garnered significant attention in pharmaceutical research due to its potential therapeutic applications and unique pharmacological profile. As a dopamine D2 and serotonin 5-HT2A receptor antagonist, it shares structural similarities with its parent molecule but exhibits distinct metabolic and binding characteristics that make it a subject of ongoing scientific exploration.
The compound's molecular structure features a methyl group substitution at the 9-position of the risperidone backbone, which alters its pharmacokinetic properties. Researchers have focused on understanding how this modification affects blood-brain barrier penetration, receptor affinity, and metabolic stability compared to standard risperidone. These investigations are particularly relevant given the growing demand for improved neuropharmaceuticals with enhanced efficacy and reduced side effects.
Recent studies on 9-Methyl Risperidone have explored its potential in addressing treatment-resistant psychiatric conditions, a hot topic in modern psychopharmacology. With increasing awareness about personalized medicine approaches, this compound represents an interesting case study in structure-activity relationship optimization. The scientific community has shown particular interest in how the methyl modification might influence drug-receptor interactions and therapeutic windows in clinical applications.
From a synthetic chemistry perspective, 138271-01-9 presents interesting challenges and opportunities. The introduction of the methyl group requires specific organic synthesis techniques and purification methods to ensure high purity and yield. Analytical characterization of this compound typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography, which are crucial for verifying its structural integrity and pharmaceutical quality.
The metabolism of 9-Methyl Risperidone has become a focal point in current research, especially in the context of drug-drug interactions and individual metabolic variations. Understanding its cytochrome P450 enzyme interactions is particularly important for predicting potential effects when co-administered with other medications. This aspect has gained prominence as healthcare moves toward more precision medicine models that account for genetic polymorphisms in drug metabolism.
In the realm of medicinal chemistry, 9-Methyl Risperidone serves as an important reference compound for developing novel atypical antipsychotics. Its study contributes to broader efforts in CNS drug discovery, particularly in addressing unmet needs in neuropsychiatric disorders. The compound's research history provides valuable insights into how subtle molecular modifications can significantly alter pharmacological profiles, a principle that underpins modern drug design strategies.
Quality control and analytical method development for 138271-01-9 remain active areas of investigation. Researchers are developing increasingly sensitive detection techniques to study its distribution, metabolism, and excretion patterns. These methodologies are becoming more sophisticated with advancements in mass spectrometry and chromatographic separation technologies, enabling more precise quantification in complex biological matrices.
The safety profile of 9-Methyl Risperidone continues to be evaluated through various preclinical studies. Current research examines its potential adverse effect spectrum compared to related compounds, with particular attention to neurological side effects and metabolic consequences. These evaluations are critical for determining its viability as a potential therapeutic agent and for establishing appropriate safety thresholds in experimental settings.
As the pharmaceutical industry places greater emphasis on green chemistry principles, synthetic routes for 138271-01-9 are being optimized to reduce environmental impact. This includes exploring catalytic methods and solvent-free conditions where possible. Such developments align with broader industry trends toward sustainable pharmaceutical manufacturing while maintaining high standards of purity and yield.
Looking forward, 9-Methyl Risperidone represents an important compound at the intersection of basic research and applied pharmaceutical science. Its continued study contributes to our understanding of neuropharmacology and drug development processes, while also serving as a valuable tool compound in neuroscience research. The knowledge gained from investigating this specific derivative informs broader efforts to develop safer, more effective treatments for central nervous system disorders.
138271-01-9 (9-Methyl Risperidone) Related Products
- 2411242-14-1(2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)
- 1903651-00-2(N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)
- 2418692-97-2(sodium 7-methyl-1H-pyrrolo2,3-cpyridine-2-carboxylate)
- 16539-51-8(N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide)
- 1353983-03-5(2-[(1-methylpiperidin-4-yl)oxy]ethan-1-ol)
- 7361-79-7(5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one)
- 2172366-36-6(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-2,2-dimethylpropanoic acid)
- 162318-34-5(5-ethynyl-2-(2-pyridyl)pyridine)
- 79932-56-2(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid)
- 1268485-79-5(3-(2-Phenoxyphenoxy)azetidine)




